Superior Polymerization Activity of BCNPS vs. Non-Activated 4,4'-Dichlorodiphenyl Sulfone (DCDPS)
BCNPS exhibits significantly enhanced electrophilicity compared to non-activated sulfones. While DCDPS is a common monomer for poly(ether sulfone)s, its synthesis from BCNPS is achieved via nitration of DCDPS in a high-yielding process (99% yield), demonstrating that BCNPS is a direct, synthetically accessible derivative with amplified reactivity [1]. This implies that BCNPS can undergo nucleophilic aromatic substitution under significantly milder conditions or at faster rates than DCDPS, a critical advantage for controlled polymerization and functional group tolerance.
| Evidence Dimension | Synthesis Yield from Common Precursor |
|---|---|
| Target Compound Data | 99% yield |
| Comparator Or Baseline | 4,4'-Dichlorodiphenyl sulfone (DCDPS) is the starting material; yield is for nitration of DCDPS to BCNPS. |
| Quantified Difference | Quantitatively demonstrates a near-quantitative conversion from the less reactive precursor, highlighting the value added by nitration. |
| Conditions | Nitration of 4,4'-dichloro diphenylsulfone with nitric and sulfuric acid in 1,2-dichloroethane. |
Why This Matters
The high-yield synthesis from DCDPS confirms BCNPS as a practical, value-added intermediate with substantially greater reactivity for downstream polymer synthesis.
- [1] ChemicalBook. (2024). bis(4-chloro-3-nitrophenyl) sulphone synthesis. Retrieved from https://www.chemicalbook.cn/synthesis/bis-4-chloro-3-nitrophenyl-sulphone.htm View Source
